molecular formula C16H13ClO3 B2673986 Methyl 4-(2-chloro-4-hydroxystyryl)benzoate CAS No. 1268246-12-3

Methyl 4-(2-chloro-4-hydroxystyryl)benzoate

Cat. No.: B2673986
CAS No.: 1268246-12-3
M. Wt: 288.73
InChI Key: ATGFXXLXIGQIDG-GORDUTHDSA-N
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Description

Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is an organic compound with the molecular formula C₁₆H₁₃ClO₃ It is characterized by a benzoate ester functional group, a chlorinated styryl moiety, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-chloro-4-hydroxystyryl)benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 2-chlorostyrene.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form 4-(2-chloro-4-hydroxystyryl)benzaldehyde.

    Esterification: The aldehyde group is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorinated styryl moiety can undergo reduction to form a saturated derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: 4-(2-chloro-4-oxostyryl)benzoate or 4-(2-chloro-4-carboxystyryl)benzoate.

    Reduction: Methyl 4-(2-chloro-4-hydroxyethyl)benzoate.

    Substitution: Methyl 4-(2-azido-4-hydroxystyryl)benzoate or Methyl 4-(2-thio-4-hydroxystyryl)benzoate.

Scientific Research Applications

Methyl 4-(2-chloro-4-hydroxystyryl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 4-(2-chloro-4-hydroxystyryl)benzoate exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or microbial inhibition.

Comparison with Similar Compounds

    Methyl 4-(2-bromo-4-hydroxystyryl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(2-fluoro-4-hydroxystyryl)benzoate: Contains a fluorine atom, which may alter its reactivity and biological activity.

    Methyl 4-(2-methyl-4-hydroxystyryl)benzoate: A methyl group instead of chlorine, affecting its steric and electronic properties.

Uniqueness: Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and potential biological activities. The combination of the hydroxyl and chlorinated styryl groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

methyl 4-[(E)-2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFXXLXIGQIDG-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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